molecular formula C10H5ClN2S B11884216 2-Chlorothiazolo[5,4-f]isoquinoline

2-Chlorothiazolo[5,4-f]isoquinoline

Cat. No.: B11884216
M. Wt: 220.68 g/mol
InChI Key: KXCYLBYNSBQOTK-UHFFFAOYSA-N
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Description

2-Chlorothiazolo[5,4-f]isoquinoline is a heterocyclic compound that belongs to the class of thiazoloisoquinolines This compound is characterized by a fused ring system consisting of a thiazole ring and an isoquinoline ring

Preparation Methods

The synthesis of 2-Chlorothiazolo[5,4-f]isoquinoline involves several steps. One common method starts with 6-aminoisoquinoline, which undergoes a reaction with potassium thiocyanate and bromine to form 6-amino-5-thiocyanoisoquinoline. This intermediate is then cyclized using hydrochloric acid to produce 2-aminothiazolo[5,4-f]isoquinoline. The final step involves a Sandmeyer reaction to yield this compound .

Chemical Reactions Analysis

2-Chlorothiazolo[5,4-f]isoquinoline can undergo various chemical reactions, including:

Scientific Research Applications

2-Chlorothiazolo[5,4-f]isoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chlorothiazolo[5,4-f]isoquinoline involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins .

Comparison with Similar Compounds

2-Chlorothiazolo[5,4-f]isoquinoline can be compared with other thiazoloisoquinoline derivatives, such as:

Properties

Molecular Formula

C10H5ClN2S

Molecular Weight

220.68 g/mol

IUPAC Name

2-chloro-[1,3]thiazolo[5,4-f]isoquinoline

InChI

InChI=1S/C10H5ClN2S/c11-10-13-8-2-1-6-5-12-4-3-7(6)9(8)14-10/h1-5H

InChI Key

KXCYLBYNSBQOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=NC=C3)SC(=N2)Cl

Origin of Product

United States

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